molecular formula C15H20N4O2 B2987348 8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034375-83-0

8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B2987348
M. Wt: 288.351
InChI Key: YOQKQZRSYZJKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one, also known as MPP, is a compound that has been gaining attention in the scientific community due to its potential use in various fields of research.

Scientific Research Applications

Antitumor Activities

  • Synthesis and Biological Evaluation of Polymethoxylated Fused Pyridine Ring Systems as Antitumor Agents : This research discusses the synthesis of compounds, including pyrido[2,3-d]pyrimidines, and their screening for antitumor activity. Compounds in the pyrazolo[4,3-c]pyridine series were found to be more active against tumors than those in the pyrido[3,2-c]pyridine series. The study highlights broad-spectrum antitumor activity against various tumor cell lines, notably against breast cancer and non-small cell lung cancer cell lines (Rostom, Hassan, & El-Subbagh, 2009).

  • Synthesis of New Visnagen and Khellin Furochromone Pyrimidine Derivatives and Their Anti-Inflammatory and Analgesic Activity : This study synthesizes and evaluates the anti-inflammatory and analgesic activities of new compounds, including pyridopyrimidines. Some of these compounds exhibited promising activities, demonstrating their potential in therapeutic applications (Abu‐Hashem & Youssef, 2011).

  • Synthesis, Anti-Angiogenic and DNA Cleavage Studies of Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide Derivatives : This research focuses on the synthesis of novel piperidine analogs and their efficacy in inhibiting in vivo angiogenesis. The compounds showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

Antiviral and Antimicrobial Effects

  • Synthesis and Biological Evaluation of Certain α, β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents : This paper discusses the synthesis of pyridopyrimidines and their screening for antiviral and antitumor activities. The compounds showed activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), along with broad-spectrum antitumor activity (El-Subbagh et al., 2000).

  • Regioselective Synthesis and Antimicrobial Studies of Novel Bridgehead Nitrogen Heterocycles Containing the Thienopyrimidinone Skeleton : This study reports the synthesis of novel thieno[2,3-d]pyrimidin-4-one derivatives with bridgehead nitrogen heterocycles. These compounds displayed good in vitro antibacterial and antifungal activities, suggesting potential as antimicrobial agents (Gaber & Moussa, 2011).

  • Synthesis, Characterization, and Antibacterial Activity of Biologically Important Vanillin Related Hydrazone Derivatives : This paper focuses on the synthesis of hydrazone derivatives from Piperdine-4-carboxylic acid methyl ester, including pyrimidine-2-yl piperidine derivatives. The synthesized compounds were evaluated for their antibacterial activities against strains such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential in antimicrobial therapies (Govindasami et al., 2011).

Other Applications

  • Eco-Friendly Synthesis, Biological Activity, and Evaluation of Some New Pyridopyrimidinone Derivatives as Corrosion Inhibitors : This study explores the use of pyridopyrimidinones as corrosion inhibitors for carbon steel in acid mediums. The compounds displayed inhibition efficiency, indicating their potential in industrial applications (Abdallah, Shalabi, & Bayoumy, 2018).

properties

IUPAC Name

8-(2-methoxyethyl)-4-piperidin-1-ylpyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-21-10-9-19-13(20)6-5-12-14(16-11-17-15(12)19)18-7-3-2-4-8-18/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQKQZRSYZJKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=CC2=C1N=CN=C2N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

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